molecular formula C19H27N3O3 B5456510 1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

Cat. No.: B5456510
M. Wt: 345.4 g/mol
InChI Key: LFQJZWCVLUYYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that features a piperazine and piperidine moiety linked through a carbonyl group

Preparation Methods

The synthesis of 1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methoxyphenylpiperazine and piperidine.

    Reaction Conditions: The piperazine derivative is reacted with a suitable acylating agent to introduce the carbonyl group, followed by coupling with piperidine under controlled conditions.

    Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens.

    Major Products: The major products depend on the type of reaction, such as N-oxides from oxidation, alcohols from reduction, and substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can be compared with similar compounds:

    Similar Compounds: Compounds like 4-methoxyphenylpiperazine derivatives and other piperidine-based molecules.

    Uniqueness: Its unique structure, combining both piperazine and piperidine moieties with a methoxyphenyl group, distinguishes it from other compounds.

    List of Similar Compounds: Examples include 4-methoxyphenylpiperazine, piperidine derivatives, and other carbonyl-linked piperazine compounds.

Properties

IUPAC Name

1-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-15(23)20-9-7-16(8-10-20)19(24)22-13-11-21(12-14-22)17-3-5-18(25-2)6-4-17/h3-6,16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQJZWCVLUYYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.